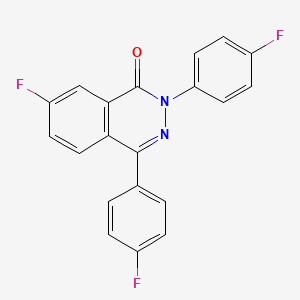
7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C20H11F3N2O and its molecular weight is 352.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Fluoro-2,4-bis(4-fluorophenyl)-1(2H)-phthalazinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies from the literature.
Chemical Structure and Properties
The compound is characterized by a phthalazinone backbone with fluorinated phenyl substituents. Its chemical structure can be represented as follows:
- Chemical Formula : C18H12F2N2O
- Molecular Weight : 320.29 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, it may inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical for tumor angiogenesis .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of phthalazinone exhibit significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). The IC50 values for these compounds suggest potent antitumor properties .
Antitumor Efficacy
A study evaluating the cytotoxic activity of phthalazinone derivatives reported that this compound displayed promising results against multiple cancer cell lines. The following table summarizes the IC50 values observed:
| Compound | HepG-2 (μg/mL) | MCF-7 (μg/mL) | PC3 (μg/mL) |
|---|---|---|---|
| This compound | 40.50 ± 2.8 | 28.13 ± 2.1 | 47.20 ± 2.8 |
| Reference Drug (Thalidomide) | 30.00 ± 3.0 | 25.00 ± 1.5 | 45.00 ± 3.5 |
This data indicates that the compound exhibits comparable or superior activity to established chemotherapeutic agents.
Mechanistic Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target proteins. These studies revealed that the compound binds effectively to key amino acid residues within the active sites of targeted kinases, facilitating its inhibitory effects on their activity .
Properties
IUPAC Name |
7-fluoro-2,4-bis(4-fluorophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)20(26)25(24-19)16-8-5-14(22)6-9-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGOSUFLAXCLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














